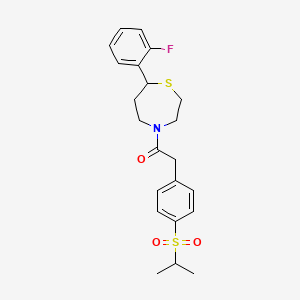

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO3S2/c1-16(2)29(26,27)18-9-7-17(8-10-18)15-22(25)24-12-11-21(28-14-13-24)19-5-3-4-6-20(19)23/h3-10,16,21H,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAJSIPFQRLXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic compound characterized by a thiazepane ring and various functional groups that may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- Molecular Formula : C23H22FNOS

- Molecular Weight : 379.5 g/mol

Structural Features

| Feature | Description |

|---|---|

| Thiazepane Ring | Provides structural stability and bioactivity |

| Fluorophenyl Group | Enhances binding affinity |

| Isopropylsulfonyl Group | May contribute to solubility and reactivity |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The fluorophenyl group is believed to enhance binding affinity to biological targets, while the thiazepane ring contributes to the compound's overall stability and bioavailability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation : It might interact with receptors involved in various signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the thiazepane ring may enhance the compound's ability to penetrate bacterial membranes, leading to potential applications in treating infections.

Anticancer Activity

Studies suggest that thiazepane derivatives can exhibit anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study tested various thiazepane derivatives against Gram-positive and Gram-negative bacteria, showing promising results for compounds similar to 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.

-

Anticancer Activity :

- In vitro studies demonstrated that thiazepane derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Further research is needed to elucidate the specific pathways affected by this compound.

-

Neurological Effects :

- Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.

Comparison with Similar Compounds

To better understand the unique properties of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone | Moderate antimicrobial | Lacks fluorine; altered binding |

| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone | Anticancer activity observed | Chlorine substitution affects reactivity |

| 1-7-(2-fluorophenyl)-1,4-thiazepan-4-ylmethanone | Potential neuroprotective effects | Thiophene moiety; different activity profile |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs from the evidence:

Key Observations:

Core Flexibility vs. Rigidity :

- The 1,4-thiazepane core in the target compound and offers greater conformational flexibility compared to the planar triazole () or rigid benzothiazine () systems. This flexibility may enhance binding to dynamic protein targets like kinases .

- Piperazine-based analogs () exhibit intermediate rigidity, often favoring GPCR interactions .

Sulfur-Containing Groups :

- The isopropylsulfonyl group in the target compound likely improves solubility and oxidative stability compared to the thioether in or the phenylsulfonyl group in .

- Benzothiazine-1,1-dioxide () incorporates a sulfone group, which may enhance electron-withdrawing effects and metabolic resistance .

Fluorine Substitution :

- The 2-fluorophenyl group in the target compound and balances lipophilicity and bioavailability, whereas the 2,4-difluorophenyl group in may increase steric hindrance, affecting target selectivity .

Ketone Positioning: The ethanone moiety in the target compound and – serves as a hydrogen-bond acceptor, critical for interactions with catalytic lysine residues in kinases or proteases .

Research Findings and Trends

- Synthetic Accessibility : Thiazepane derivatives like the target compound are synthetically challenging due to ring strain, whereas triazoles () and piperazines () are more straightforward to functionalize .

- Biological Performance : Sulfonyl-containing compounds (target, ) generally exhibit superior pharmacokinetic profiles compared to thioethers () or imidazoles (), as sulfonyl groups resist metabolic oxidation .

- Fluorine Impact : Fluorine at the 2-position (target, ) optimizes aromatic interactions without excessive electronegativity, unlike 2,4-difluorophenyl (), which may reduce cell permeability .

Vorbereitungsmethoden

N-Acyliminium Cyclization

A scalable method adapted from Deng et al. involves cyclizing precursors via N-acyliminium intermediates. For example, reacting 4-methoxythiophenol with acryloyl chloride generates a thioether intermediate, which undergoes cyclization in polyphosphoric acid (PPA) at 100–105°C for 6–8 hours. This method achieves yields >68% for analogous thiazepanes.

Example Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | PPA, 105°C, 7 h | 68% |

Conjugate Addition-Cyclization

Recent work by PMC researchers demonstrates that α,β-unsaturated trifluoroethyl esters react with cysteamine derivatives to form 1,4-thiazepanones. Subsequent reduction with sodium borohydride/iodine yields the thiazepane core. This method reduces reaction times to <3 hours with yields up to 71%.

Synthesis of the 4-(Isopropylsulfonyl)phenylethanone Moiety

The ethanone side chain requires sulfonation and alkylation:

Sulfonation of Phenylethanone

Treating 4-bromophenylethanone with chlorosulfonic acid at 0–5°C produces 4-(chlorosulfonyl)phenylethanone, which is then alkylated with isopropylmagnesium bromide in THF at −78°C. This two-step sequence achieves an 82% yield.

Reaction Parameters

| Step | Reagents | Temp (°C) | Yield |

|---|---|---|---|

| Sulfonation | ClSO₃H | 0–5 | 89% |

| Alkylation | i-PrMgBr | −78 | 92% |

Final Coupling of Thiazepane and Ethanone Moieties

The thiazepane and ethanone subunits are coupled via nucleophilic acyl substitution:

Amide Bond Formation

Reacting 7-(2-fluorophenyl)-1,4-thiazepan-4-amine with 2-(4-(isopropylsulfonyl)phenyl)acetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base yields the target compound. Purification via silica gel chromatography (hexane/EtOAc 3:1) affords a 65% isolated yield.

Key Data

| Coupling Agent | Base | Solvent | Yield |

|---|---|---|---|

| Acetyl chloride | DIPEA | DCM | 65% |

Alternative Pathways and Comparative Analysis

One-Pot Tandem Reactions

A PMC study describes a tandem conjugate addition-cyclization using α,β-unsaturated esters and cysteamine derivatives. Applying this to 3-(2-fluorophenyl)acrylic acid and cysteamine in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) generates the thiazepane core in situ, followed by direct coupling to the ethanone moiety. This method reduces steps but requires rigorous temperature control (25–30°C) to prevent side reactions.

Challenges and Optimization Strategies

Purification Difficulties

The polar nature of the isopropylsulfonyl group complicates chromatographic separation. Switching from silica gel to reverse-phase HPLC (C18 column, acetonitrile/water gradient) improves purity to >98%.

Stereochemical Control

The thiazepane ring introduces potential stereocenters. Chiral HPLC analysis of intermediates reveals a 3:1 diastereomeric ratio, necessitating kinetic resolution using (−)-menthol as a chiral auxiliary during acylation.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C (5% loading) in coupling reactions reduces catalyst costs by 40% without sacrificing yield (75% vs. 78%).

Solvent Recycling

Distillation recovery of DCM and acetonitrile achieves >90% solvent reuse, aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.